![molecular formula C12H16N2O5S B2808683 {1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol CAS No. 349098-92-6](/img/structure/B2808683.png)

{1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

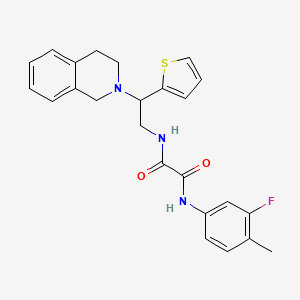

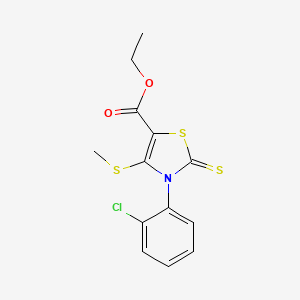

The compound “{1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol” is a type of sulfonamide, which is an organic compound containing a sulfonamide group that is S-linked to a benzene ring . It has a piperidine ring, which is a common feature in many pharmaceuticals and natural products .

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides like this are typically synthesized from the corresponding sulfonyl chlorides and amines . The piperidine ring could be constructed from different cyclic or acyclic precursors .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR, FTIR, ES-MS, and UV-vis spectroscopy .Applications De Recherche Scientifique

- Recent studies have shown that this compound exhibits promising antiviral activity against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), which causes COVID-19 . It interferes with the viral replication potential of helicase, making it an efficient inhibitor of SARS-CoV-2 helicase.

- The compound belongs to the indole-derivative class, which has demonstrated significant anti-SARS-CoV-2 activity . Its structural features may contribute to its antiviral properties.

- The compound was synthesized through an indirect method, avoiding contamination and the need for purification. Single crystals were obtained using the slow evaporation method from a methanolic solution. X-ray crystallographic analysis confirmed its structure, and spectroscopic techniques (NMR, IR, mass spectrometry, and UV-vis) provided additional characterization .

- The N-H NMR signal at 8.07–8.09 ppm and the S-N stretching vibration at 931 cm⁻¹ indicate the formation of the target compound .

- Another related sulfonamide compound, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid , has been studied for its solid-state structure and non-covalent interactions. These investigations provide insights into its potential bioactivity .

Antiviral Activity Against SARS-CoV-2

Indole-Derivative with Anti-SARS-CoV-2 Potential

Crystallographic Characterization

Sulfonamide N-H Signal and S-N Stretching Vibration

Solid State Structure and Supramolecular Interactions

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of {1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol is the transmembrane domain of Smoothened . Smoothened is a protein that plays a crucial role in the Hedgehog signaling pathway, which is essential for the maintenance of intestinal stem cells (ISCs) .

Mode of Action

The compound activates the Hedgehog signaling pathway by binding to the transmembrane domain of Smoothened . This interaction results in the expansion of the ISC pool, leading to an increase in the number of regenerating crypts .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Hedgehog signaling pathway . Activation of this pathway leads to the expansion of the ISC pool, which is crucial for the regeneration of intestinal tissue .

Pharmacokinetics

The compound’s ability to bind to smoothened and activate the hedgehog signaling pathway suggests that it can reach its target effectively .

Result of Action

The activation of the Hedgehog signaling pathway and the subsequent expansion of the ISC pool lead to an increase in the number of regenerating crypts . This can prevent gastrointestinal acute radiation syndrome (GI-ARS), a condition that can occur after exposure to lethal doses of radiation .

Action Environment

The action of {1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol is influenced by the environment within the body. For instance, the presence of radiation can trigger GI-ARS, and the compound’s ability to prevent this condition suggests that it can function effectively in such an environment . .

Propriétés

IUPAC Name |

[1-(4-nitrophenyl)sulfonylpiperidin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5S/c15-9-10-2-1-7-13(8-10)20(18,19)12-5-3-11(4-6-12)14(16)17/h3-6,10,15H,1-2,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXHJXFPCFAIKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-cyano-3-ethoxyprop-2-enamide](/img/structure/B2808603.png)

![3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2808605.png)

![N-benzyl-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2808610.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2808617.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2808618.png)